molecular formula C12H9Br B057062 4-Bromobiphenyl CAS No. 92-66-0

4-Bromobiphenyl

Cat. No. B057062
Key on ui cas rn: 92-66-0
M. Wt: 233.1 g/mol
InChI Key: PKJBWOWQJHHAHG-UHFFFAOYSA-N
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Patent
US04618686

Procedure details

To a solution of 3.1 g of 4,4'-dibromo biphenyl in 30 ml tetrahydrofuran was added 3.5 g sodium carbonate and 400 mg of 5% palladium on carbon. To this reaction mixture there was added 2.5 g sodium hypophosphite monohydrate in about 20 ml water. After about one hour, a GC analysis established that all of the starting material had reacted to yield primarily biphenyl with a trace amount of p-mono-bromobiphenyl.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].O.[PH2]([O-])=O.[Na+]>O1CCCC1.[Pd].O>[C:5]1([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1.[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)Br
Name
Quantity
3.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
O.[PH2](=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had reacted

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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